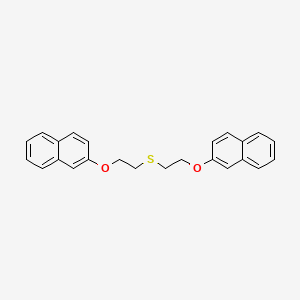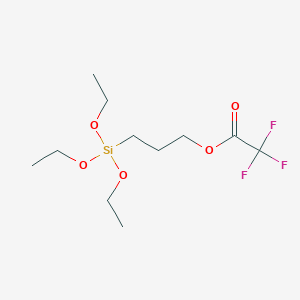![molecular formula C12H10N4O3 B14662253 Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide CAS No. 37047-12-4](/img/structure/B14662253.png)
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its fused bicyclic structure, which includes a benzene ring fused to a pteridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting from a substituted benzene derivative, the synthesis may proceed through nitration, reduction, and subsequent cyclization steps to form the pteridine core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
科学的研究の応用
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact mechanism depends on the context of its application, such as enzyme inhibition in biochemical assays or receptor modulation in therapeutic research.
類似化合物との比較
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Alloxazine: A benzo-fused lumazine derivative
Uniqueness
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide is unique due to its specific substitutions and the presence of the 5-oxide group These structural features confer distinct chemical properties and reactivity compared to other pteridine derivatives
特性
CAS番号 |
37047-12-4 |
|---|---|
分子式 |
C12H10N4O3 |
分子量 |
258.23 g/mol |
IUPAC名 |
3,10-dimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione |
InChI |
InChI=1S/C12H10N4O3/c1-14-7-5-3-4-6-8(7)16(19)9-10(14)13-12(18)15(2)11(9)17/h3-6H,1-2H3 |
InChIキー |
JXIKDFJZPZTBOE-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2[N+](=C3C1=NC(=O)N(C3=O)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


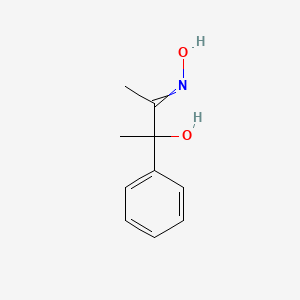
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
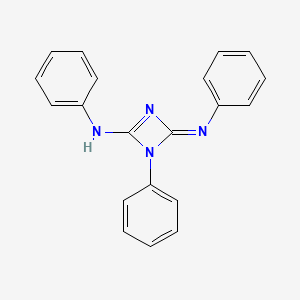

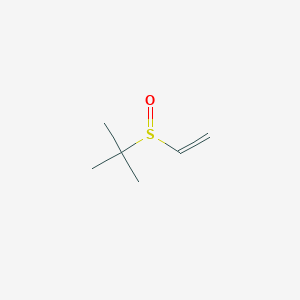
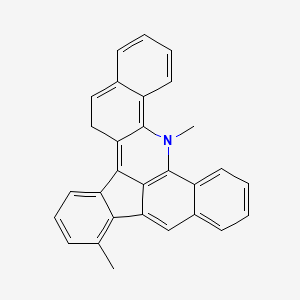
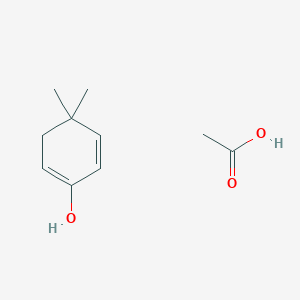
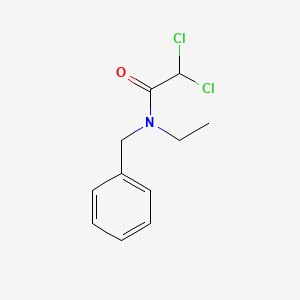
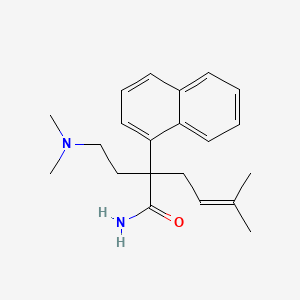
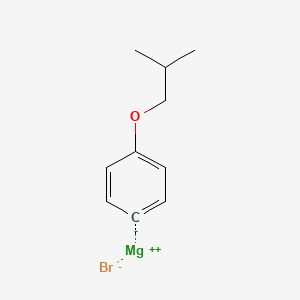
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
